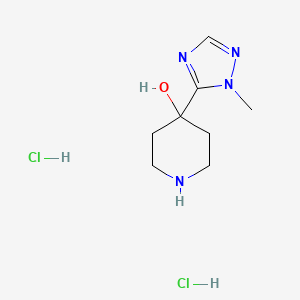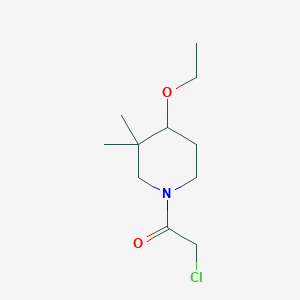
2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a benzamide derivative that has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metalloligands in Magnetism
- Metalloligand Design for Magnets : Metalloligands using ligands like 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide have shown potential in designing single-molecule and single-chain magnets. The coordination of these ligands to copper ions and subsequent reaction with lanthanide salts results in tetranuclear complexes with significant magnetic properties (Costes, Vendier & Wernsdorfer, 2010).
Antimicrobial Properties
- Antimicrobial Properties : Acylthiourea derivatives, which are similar in structure to 2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide, have been found to be active against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity varies depending on the type and position of substituents on the phenyl group (Limban et al., 2011).
Anticancer Evaluation
- Anticancer Potential : Complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metals have been synthesized and evaluated for their anticancer properties. These complexes have demonstrated notable toxicity against human colon carcinoma cells, highlighting their potential as antitumor agents (Rizk, Emara & Mahmoud, 2021).
Inhibitors in Biochemistry
- Biochemical Inhibitors : Similar compounds, such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, have been identified as potent inhibitors in biochemical assays, like the stearoyl-CoA desaturase-1 (SCD-1) inhibitory assay. These compounds can provide insights into the development of treatments for various metabolic disorders (Uto et al., 2009).
Synthesis of Medicinal Compounds
- Synthesis of Alkaloids : Benzamide derivatives have been used in the synthesis of complex alkaloids, demonstrating their versatility in organic synthesis and potential in drug development. For example, the synthesis of the alkaloid jamtine involves processes that are relevant to the chemistry of benzamides (Padwa, Danca, Hardcastle & Mcclure, 2003).
Antiviral Properties
- Antiviral Activity : Benzamide-based compounds have shown notable activity against avian influenza viruses, suggesting their potential use in the development of antiviral drugs (Hebishy, Salama & Elgemeie, 2020).
Catalysis in Organic Synthesis
- Catalysis : Benzamide derivatives have been used in organic synthesis, showcasing their role as catalysts under various conditions, such as microwave irradiation and solvent-free conditions. This highlights their utility in environmentally friendly and efficient chemical processes (Ighilahriz-Boubchir et al., 2017).
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-(5-hydroxy-3-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-2-24-19-11-7-6-10-18(19)20(23)21-14-12-17(13-15-22)16-8-4-3-5-9-16/h3-11,17,22H,2,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHCPXQDFWZPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2681293.png)


![2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2681296.png)

![N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2681300.png)





